4,6-Dihydroxy-5-nitropyrimidine

Enzyme Inhibition Nucleotide Metabolism Cancer Research

This nitrated pyrimidine delivers validated, selective inhibition of thymidine phosphorylase (Ki 0.021 mM) and specific UDP-glucuronyltransferase isoforms—blocking 4-nitrophenol glucuronidation without affecting phenolphthalein conjugation. The 5-nitro group fundamentally alters basicity and reactivity compared to non-nitrated analogs; substituting a generic pyrimidine will cause failure in applications requiring these precise characteristics. Supplied as a yellow crystalline powder at ≥98% purity, it is a reliable, scalable intermediate for kinase inhibitors and purine derivatives. Regulatory-compliant for international B2B procurement with no DEA or REACH restrictions.

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
CAS No. 2164-83-2
Cat. No. B014392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-5-nitropyrimidine
CAS2164-83-2
Synonyms5-Nitro-4,6-pyrimidinediol
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
InChIInChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)
InChIKeyABTLZAVJDRUDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-5-nitropyrimidine (CAS 2164-83-2) for Research and Industrial Procurement


4,6-Dihydroxy-5-nitropyrimidine (CAS 2164-83-2) is a nitrated pyrimidine derivative with the molecular formula C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol . It is characterized by a high melting point (>300°C) and is typically supplied as a yellow crystalline powder with commercial purity levels commonly specified at ≥98% (by titration) . As a versatile intermediate in organic synthesis, it is a key building block for producing more complex heterocyclic compounds, including pharmaceuticals and agrochemicals .

Why 4,6-Dihydroxy-5-nitropyrimidine Cannot Be Simply Substituted by Other Pyrimidines


The specific arrangement of two hydroxyl groups at positions 4 and 6, combined with a nitro group at position 5, imparts a unique combination of reactivity and biochemical activity to this compound . A spectroscopic study of a series of 4,6-dihydroxypyrimidine derivatives has confirmed that the presence of the 5-nitro group fundamentally alters the compound's basicity and protonation behavior compared to its non-nitrated or alkyl-substituted analogs [1]. Furthermore, in biological systems, this specific isomer exhibits a distinct and highly selective inhibition profile that is not replicated by other close structural analogs, including its own isomer, 5-nitrouracil [2]. These differences in fundamental chemical properties and biological selectivity mean that substituting a generic pyrimidine derivative will lead to failure in applications that rely on these specific characteristics.

Quantitative Differentiation of 4,6-Dihydroxy-5-nitropyrimidine Against Closest Analogs


Comparative Inhibition of Human Thymidine Phosphorylase (TP)

In a direct comparison using human uterine tumor tissue, 4,6-dihydroxy-5-nitropyrimidine demonstrated competitive inhibition of thymidine phosphorylase (TP) with a Ki value of 0.021 mM [1]. While 5-nitrouracil, 5-bromouracil, and 5-fluorouracil also act as competitive inhibitors of TP [1], the Ki value for 5-bromouracil (0.0011 mM) indicates it is approximately 19-fold more potent, and 5-nitrouracil (0.0051 mM) is about 4-fold more potent than the target compound [1]. This data allows for a precise understanding of the relative potency of this compound compared to other well-studied TP inhibitors, enabling rational selection for specific assay requirements where a moderate inhibitory potency is desired or where the unique selectivity profile of this compound (see Evidence Item 2) is a more critical factor.

Enzyme Inhibition Nucleotide Metabolism Cancer Research

Selective Inhibition of UDP-Glucuronyltransferase (UGT) Activity

In a screen of 31 differently substituted pyrimidines, 4,6-dihydroxy-5-nitropyrimidine and its isomer 5-nitrouracil were identified as the most potent and selective inhibitors of 4-nitrophenol glucuronidation in rat liver microsomes [1]. Crucially, both compounds demonstrated complete selectivity by having no effect on the phenolphthalein conjugating activity of UDP-glucuronyltransferase (UGT) [1]. In contrast, other active pyrimidines in the study, such as two benzylamino-substituted pyrimidines and an orotic acid derivative, inhibited both 4-nitrophenol and phenolphthalein UGT activities, indicating a lack of isoform or substrate specificity [1]. This data confirms that the 4,6-dihydroxy-5-nitro substitution pattern confers a unique selectivity profile, distinguishing it from the broader class of UGT inhibitors.

Drug Metabolism Phase II Detoxification Enzyme Selectivity

Impact of 5-Nitro Group on Basicity and Protonation Behavior

A spectroscopic investigation into the basicity of 4,6-dihydroxypyrimidine derivatives revealed that the presence of a nitro group at position 5 leads to a decrease in basicity [1]. While 4,6-dihydroxypyrimidine and its 2-alkylated derivatives exhibit two protonation stages in an acidic medium (0.1-99.5% H₂SO₄), the 5-nitro-substituted derivatives, such as 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one, form only a monocation [1]. This class-level inference demonstrates that the 5-nitro substitution, which is the defining feature of the target compound, fundamentally alters the acid-base chemistry of the pyrimidine core compared to non-nitrated analogs. This change directly affects the compound's behavior in any application sensitive to protonation state, such as chromatographic separation or reactivity in acidic conditions.

Physical Organic Chemistry Spectroscopy Structure-Activity Relationship

Validated Application Scenarios for 4,6-Dihydroxy-5-nitropyrimidine


Investigating the Thymidine Salvage Pathway in Cancer Research

This compound serves as a validated, moderate-potency competitive inhibitor of thymidine phosphorylase (TP) with a Ki of 0.021 mM in tumor tissue [1]. This property is essential for studies examining the role of TP in the pyrimidine salvage pathway, particularly in cancer cell proliferation and angiogenesis. Its potency, while less than that of 5-bromouracil, may be advantageous in experiments where complete inhibition is not desired or where its distinct off-target profile is a key differentiator.

Selective Modulation of Phase II Drug Metabolism (Glucuronidation)

4,6-Dihydroxy-5-nitropyrimidine is uniquely suited for research focused on the selective inhibition of specific UDP-glucuronyltransferase (UGT) isoforms or substrates [2]. Unlike other pyrimidine-based UGT inhibitors, it potently blocks the glucuronidation of 4-nitrophenol without affecting phenolphthalein conjugation. This selectivity makes it a valuable tool compound for dissecting the complex roles of different UGT enzymes in drug metabolism, toxicology, and the development of chemosensitizers.

Synthesis of Advanced Heterocyclic Intermediates

As a high-purity (≥98% by titration ) and commercially available intermediate, 4,6-dihydroxy-5-nitropyrimidine is a reliable starting material for synthesizing more complex molecules. Its established use includes conversion to 4,6-dichloro-5-nitropyrimidine , a key precursor for kinase inhibitors and other bioactive purine derivatives. The presence of the 5-nitro group, which alters the core's basicity and reactivity [3], provides synthetic chemists with a distinct and predictable handle for further functionalization not available with non-nitrated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dihydroxy-5-nitropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.